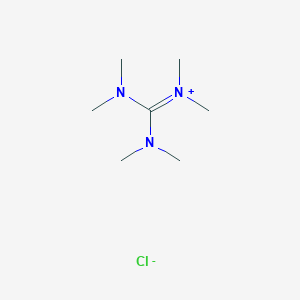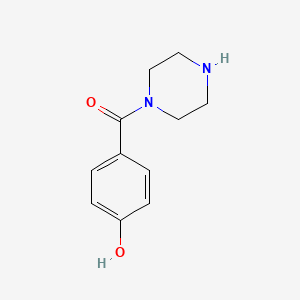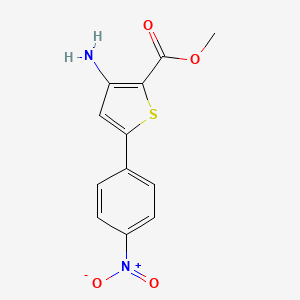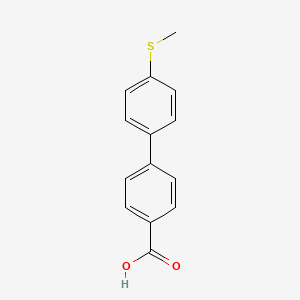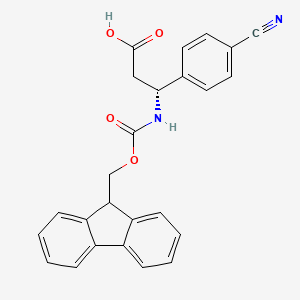
α-ブロモ(2H7)トルエン
概要
説明
Alpha-Bromo(2H7)toluene, also known as α-Bromo-2,6-dideuteriomethyltoluene, is a colorless or light brown liquid with a distinctive aromatic odor. It has a molecular formula of C7H7Cl .
Molecular Structure Analysis
The molecular structure of alpha-Bromo(2H7)toluene is represented by the formula C7H7Cl . The compound has a molecular weight of 133.62 g/mol . The IUPAC name for this compound is 1-[chloro(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene .Physical And Chemical Properties Analysis
Alpha-Bromo(2H7)toluene has a molecular weight of 133.62 g/mol. It has a computed XLogP3 value of 2.3, indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count. The compound has a rotatable bond count of 1. Its exact mass and monoisotopic mass are both 133.0675651 g/mol. It has a topological polar surface area of 0 Ų, a heavy atom count of 8, and an isotope atom count of 7 .科学的研究の応用
有機合成
α-ブロモ(2H7)トルエンは、有機合成における貴重な中間体です。 カルボニル化合物のα-ブロモ化に用いられ、これは複雑な分子の生成において重要な反応です . この化合物は、さまざまな条件下での反応性と安定性により、さまざまな医薬品、農薬、その他の化学物質を合成するための前駆体となり得ます .
医薬品研究
医薬品研究において、α-ブロモ(2H7)トルエンは、新しい薬剤候補の合成における可能性が探求されています。 特に、フェノキシ酢酸アミド誘導体の形成に役立ち、これは治療剤としての有望性を示しています . この化合物の臭素原子は、他の官能基と置換することができ、多様な医薬品分子の作成を可能にします。
農薬開発
α-ブロモ(2H7)トルエンの農薬開発における役割は重要です。さまざまな農薬化合物の合成のためのビルディングブロックとして役立ちます。 その臭素部分は求核置換反応に対して反応性があり、これは多くの農薬の製造における一般的なステップです .
材料科学
材料科学では、α-ブロモ(2H7)トルエンは、高度な材料の合成に使用されています。 ポリマーやその他の材料への組み込みにより、劣化に対する抵抗性の向上や電気伝導率の向上などの特定の特性を付与できます .
分析化学
α-ブロモ(2H7)トルエンは、分析化学において、クロマトグラフィー分析における標準または参照化合物として使用されています。 その独特の化学構造により、高速液体クロマトグラフィー(HPLC)などの技術を使用して分離および同定することができ、複雑な混合物の分析に役立ちます .
環境科学
環境科学では、α-ブロモ(2H7)トルエンは、揮発性有機化合物(VOC)の触媒酸化に関連する研究に関与しています。 その挙動と反応性を理解することで、トルエンなどのVOCによる環境汚染を削減するための方法の開発に貢献できます .
化学教育
α-ブロモ(2H7)トルエンは、有機化学の重要な概念を教えるために教育機関でも使用されています。 これは、α-ブロモ化反応の実用的な例を提供し、学生にさまざまな実験技術を実証するために使用できます .
生化学
生化学では直接使用されませんが、α-ブロモ(2H7)トルエンの誘導体は、生化学研究で用いられます。 例えば、臭素化芳香族化合物は、酵素触媒反応を研究したり、生物学的経路を調べるためのプローブとして使用できます .
作用機序
Target of Action
Alpha-Bromo(2H7)toluene, also known as α-Bromo-2,6-dideuteriomethyltoluene, is primarily used in the field of organic chemistry as a brominating agent . It is involved in the α-bromination reaction of carbonyl compounds, which is a significant topic in organic chemistry . The primary targets of this compound are carbonyl compounds, particularly acetophenone derivatives .
Mode of Action
The compound interacts with its targets through a process known as α-bromination . This reaction involves the substitution of an α-hydrogen atom in a carbonyl compound with a bromine atom, resulting in the formation of α-brominated products . The bromination of various acetophenone derivatives is achieved by employing alpha-Bromo(2H7)toluene as the brominating agent .
Biochemical Pathways
The α-bromination reaction of carbonyl compounds affects several biochemical pathways. The α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . These products can also be used in the synthesis of α-keto thioamides via sulfur oxidation of the Csp3–H bond of α-bromo ketones with amines .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its chemical structure, the nature of the solvent used, and the specific conditions of the reaction .
Result of Action
The result of alpha-Bromo(2H7)toluene’s action is the formation of α-brominated products . These products are valuable intermediates in organic synthesis and have wide-ranging applications in the production of various chemicals . For example, an efficient metal- and additive-free synthesis of α-keto thioamides has been developed via sulfur oxidation of the Csp3–H bond of α-bromo ketones with amines .
Action Environment
The action of alpha-Bromo(2H7)toluene is influenced by several environmental factors, including reaction time, reaction temperature, and dosage of the brominating agent . For instance, the bromination of various acetophenone derivatives was found to be most effective at 90 ℃ using acetic acid as a solvent . Furthermore, the compound’s action, efficacy, and stability may also be affected by the presence of other chemicals in the reaction environment .
Safety and Hazards
特性
IUPAC Name |
1-[chloro(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMKQUNVWSEMD-XZJKGWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208208 | |
| Record name | alpha-Bromo(2H7)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59502-05-5 | |
| Record name | 6-(Chloromethyl-d2)benzene-1,2,3,4,5-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59502-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo(2H7)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059502055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Bromo(2H7)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo(2H7)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


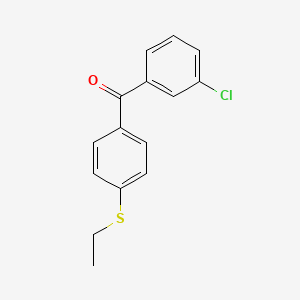



![2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597811.png)
